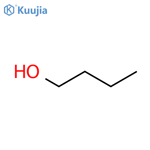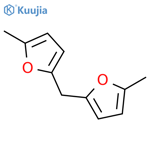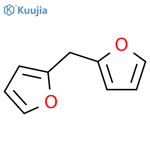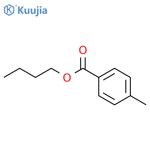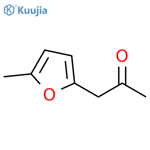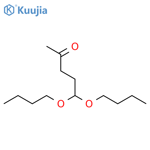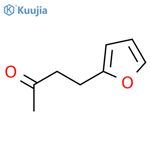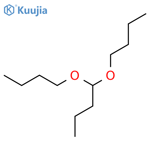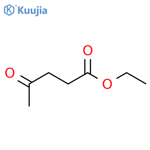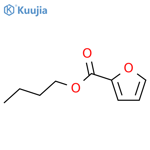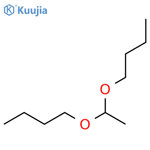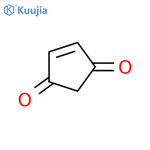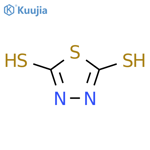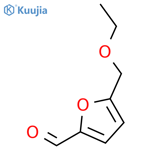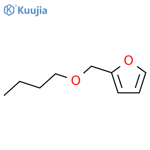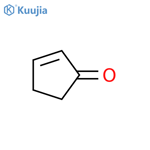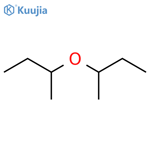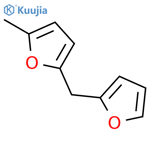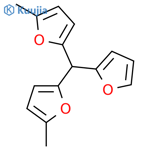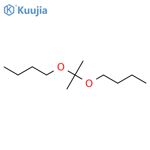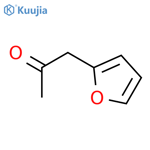Cas no 542-52-9 (Dibutyl carbonate)

Dibutyl carbonate 化学的及び物理的性質
名前と識別子
-
- Carbonic acid, dibutylester
- DIBUTYL CARBONATE
- Dibuthyl carbonate
- Di-n-butyl carbonate
- Kohlensaeure-dibutylester
- n-Butyl carbonate
- Carbonic Acid Dibutyl Ester
- Carbonic acid,dibutyl ester
- Carbonic acid, dibutyl ester
- Dibutylcarbonate
- 62WFZ7P7QB
- QLVWOKQMDLQXNN-UHFFFAOYSA-N
- di-n-butylcarbonate
- Carbonic acid dibutyl
- n-C4H9OC(O)OC4H9-n
- Carbonic acid, di-n-butyl ester
- NSC8462
- NE10998
- AK609210
- InChI=1/C9
- Dibutyl carbonate
-
- MDL: MFCD00043938
- インチ: 1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3
- InChIKey: QLVWOKQMDLQXNN-UHFFFAOYSA-N
- ほほえんだ: O(C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 174.125594g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 8
- どういたいしつりょう: 174.125594g/mol
- 単一同位体質量: 174.125594g/mol
- 水素結合トポロジー分子極性表面積: 35.5Ų
- 重原子数: 12
- 複雑さ: 100
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: d420 0.9251; d425 0.9388
- ふってん: 207°C(lit.)
- 屈折率: nD20 1.4117
- PSA: 35.53000
- LogP: 2.73980
- マーカー: 1558
Dibutyl carbonate セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
Dibutyl carbonate 税関データ
- 税関コード:2920909090
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dibutyl carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM253539-5g |
Dibutyl carbonate |
542-52-9 | 97% | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-183233-5.0g |
dibutyl carbonate |
542-52-9 | 95% | 5g |
$23.0 | 2023-06-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C856441-5g |
carbonic acid dibutyl ester |
542-52-9 | 98% | 5g |
¥39.00 | 2022-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0040-5G |
Dibutyl Carbonate |
542-52-9 | >98.0%(GC) | 5g |
¥70.00 | 2024-04-15 | |
| TRC | D427995-100mg |
Dibutyl Carbonate |
542-52-9 | 100mg |
$110.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C856441-500g |
carbonic acid dibutyl ester |
542-52-9 | 98% | 500g |
¥768.00 | 2022-09-02 | |
| Enamine | EN300-183233-2.5g |
dibutyl carbonate |
542-52-9 | 95% | 2.5g |
$20.0 | 2023-09-19 | |
| Enamine | EN300-183233-0.25g |
dibutyl carbonate |
542-52-9 | 95% | 0.25g |
$19.0 | 2023-09-19 | |
| 1PlusChem | 1P00DD1F-25g |
DIBUTYL CARBONATE |
542-52-9 | 99%(GC) | 25g |
$39.00 | 2024-04-30 | |
| A2B Chem LLC | AG22627-100g |
Dibutyl carbonate |
542-52-9 | 97% | 100g |
$12.00 | 2023-12-30 |
Dibutyl carbonate 合成方法
ごうせいかいろ 1
Dibutyl carbonate Raw materials
Dibutyl carbonate Preparation Products
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- Furan,2,2'-methylenebis- (1197-40-6)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- 1,1-diethoxybutane (3658-95-5)
- 1,1-Dibutoxybutane (5921-80-2)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- Butyl 2-furoate (583-33-5)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- 4-Cyclopentene-1,3-dione (930-60-9)
- 2,5-Bis (29953-18-2)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
- 2-(butoxymethyl)furan (56920-82-2)
- 2-Cyclopentenone (930-30-3)
- Butane, 2,2'-oxybis- (6863-58-7)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- 2-Furylacetone (6975-60-6)
Dibutyl carbonate 関連文献
-
Ronald Trotzki,Matthias Nüchter,Bernd Ondruschka Green Chem. 2003 5 285
-
3. 369. Physical properties and chemical constitution. Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate or dative link in esters of oxy-acids and in nitro-paraffins by molecular refractivity determinations. atomic, structural, and group parachors and refractivitiesArthur I. Vogel J. Chem. Soc. 1948 1833
-
Arthur I. Vogel,William T. Cresswell,George H. Jeffery,James Leicester J. Chem. Soc. 1952 514
-
5. Electrochemical reduction of Group 6 metal hexacarbonyls in aprotic solventsChristopher J. Pickett,Derek Pletcher J. Chem. Soc. Dalton Trans. 1976 749
-
6. Pyrolysis of carbonates. Part I. The gas-phase pyrolysis of some symmetrical primary alkyl carbonatesD. B. Bigley,C. M. Wren J. Chem. Soc. Perkin Trans. 2 1972 926
-
7. Competitive 1,2- and 1,3-hydride shifts and the possible role of protonated and methylated cyclopropane intermediates in alkyl group rearrangements accompanying the thermal decomposition of saturated alkyl chloroformates in the liquid phaseHarry R. Hudson,Andrew J. Koplick,David J. Poulton J. Chem. Soc. Perkin Trans. 2 1979 57
-
8. LXXV.—n-Butyl chloroformate and its derivativesFrederick Daniel Chattaway,Edouard Saerens J. Chem. Soc. Trans. 1920 117 708
-
Francesco Ferretti,Florian Korbinian Scharnagl,Anna Dall'Anese,Ralf Jackstell,Sarim Dastgir,Matthias Beller Catal. Sci. Technol. 2019 9 3548
-
10. Competitive 1,2- and 1,3-hydride shifts and the possible role of protonated and methylated cyclopropane intermediates in alkyl group rearrangements accompanying the thermal decomposition of saturated alkyl chloroformates in the liquid phaseHarry R. Hudson,Andrew J. Koplick,David J. Poulton J. Chem. Soc. Perkin Trans. 2 1979 57
Dibutyl carbonateに関する追加情報
Dibutyl carbonate (CAS No. 542-52-9): Applications and Recent Research Developments
Dibutyl carbonate, with the chemical formula C₈H₁₆O₃ and a CAS number of 542-52-9, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This colorless liquid is widely recognized for its versatility and utility in various industrial and laboratory applications. Its unique chemical properties make it an excellent solvent, reagent, and intermediate in the synthesis of complex molecules.
The compound is primarily used as a green solvent due to its low toxicity, high boiling point, and good solvency for a wide range of organic materials. These characteristics have positioned dibutyl carbonate as a preferred alternative to traditional volatile organic compounds (VOCs) in many industrial processes. Recent studies have highlighted its potential in reducing environmental impact while maintaining high efficiency in chemical reactions.
In the realm of pharmaceuticals, dibutyl carbonate has been explored as a key component in the synthesis of active pharmaceutical ingredients (APIs). Its ability to act as a catalyst activator and a reaction medium has been particularly useful in the production of drugs that require precise control over reaction conditions. For instance, it has been utilized in the synthesis of antiviral and anti-inflammatory agents, where its stabilizing properties help maintain the integrity of sensitive molecular structures.
One of the most intriguing aspects of dibutyl carbonate is its role in polymer chemistry. Researchers have discovered that it can serve as a monomer or co-monomer in the production of biodegradable polymers. These polymers are gaining traction due to their environmental benefits and potential applications in packaging, medical devices, and sustainable materials. The compound's ability to enhance polymerization reactions while minimizing byproduct formation makes it an attractive choice for industrial-scale applications.
Recent advancements in nanotechnology have also opened new avenues for dibutyl carbonate. Its use as a dispersing agent in nanomaterial synthesis has been reported to improve the quality and consistency of nanoparticles. This application is particularly relevant in the development of advanced materials for electronics, coatings, and drug delivery systems. The compound's ability to stabilize nanoparticles during synthesis ensures uniform particle size distribution, which is crucial for achieving desired material properties.
The compound's role in energy storage systems is another area of active research. Dibutyl carbonate has been investigated as an electrolyte component in lithium-ion batteries due to its high dielectric constant and thermal stability. Studies have shown that incorporating dibutyl carbonate into battery formulations can enhance charge-discharge cycles and improve overall battery performance. This development holds promise for extending the lifespan of energy storage devices and reducing their environmental footprint.
In conclusion, dibutyl carbonate (CAS No. 542-52-9) is a multifaceted compound with diverse applications across multiple industries. Its use as a green solvent, pharmaceutical intermediate, polymer monomer, nanotechnology dispersant, and energy storage component underscores its importance in modern chemical research. As scientists continue to explore its potential, new applications and innovations are likely to emerge, further solidifying its position as a valuable chemical resource.
542-52-9 (Dibutyl carbonate) 関連製品
- 112-07-2(2-Butoxyethyl acetate)
- 623-53-0(Ethyl Methyl Carbonate)
- 623-96-1(Dipropylcarbonate)
- 96-49-1(Ethylene Carbonate)
- 588-43-2(tributyl orthoformate)
- 56525-42-9(Methyl Propyl Carbonate)
- 2050-94-4(Dipentyl carbonate)
- 1214372-74-3(2,5-Di(pyridin-4-yl)nicotinonitrile)
- 2229276-88-2(4-fluoro-1-methyl-2-(2-nitroethyl)benzene)
- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
